![molecular formula C14H20ClNO B13223648 {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223648.png)
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol
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Overview
Description
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol involves several steps. One common synthetic route includes the reaction of 2-chlorophenylacetonitrile with cyclopentylmagnesium bromide to form the corresponding ketone. This ketone is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with potential applications in medicinal chemistry and pharmacology due to its unique structural characteristics. The compound has a molecular formula of C14H20ClNO and a molecular weight of 253.77 g/mol. It features a cyclopentyl group attached to a methanol moiety, along with an amino group and a chlorophenyl substituent. The chlorine atom in the phenyl ring gives it unique chemical properties, influencing its reactivity and biological activity.
Scientific Research Applications
this compound has diverse applications, including enzyme inhibition, receptor binding, and uses as a building block in the synthesis of more complex organic molecules.
- Medicinal Chemistry and Pharmacology The compound is studied for its potential applications in medicinal chemistry and pharmacology because its structural characteristics allow it to interact with biological targets. The amino group allows for hydrogen bonding with target proteins, while the chlorophenyl group enhances hydrophobic interactions. Modifications to the chlorophenyl group can significantly alter binding interactions with specific receptors.
- Enzyme Inhibition and Receptor Binding this compound exhibits significant biological activity, particularly in studies involving enzyme inhibition and receptor binding. These interactions can modulate the activity of various enzymes and receptors, making this compound a candidate for further investigation in drug discovery and development.
- Drug Discovery and Development Interaction studies involving this compound reveal how the structural elements of the compound influence its pharmacodynamics and pharmacokinetics, providing insights into its potential therapeutic uses.
- Building Block in Organic Synthesis {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol can be used as a building block in the synthesis of more complex organic molecules.
- Potential Biological Activity {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is investigated for its potential biological activity and interactions with biomolecules.
- Precursor in Drug Synthesis {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
- Development of New Materials and Chemical Processes {1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . Further research is needed to fully elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol can be compared with similar compounds such as {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol and {1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol . These compounds share similar structural features but differ in the position of the chlorine atom on the phenyl ring. The unique position of the chlorine atom in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications.
Biological Activity
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol, with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol, is a compound of significant interest in medicinal chemistry. Its structure includes a cyclopentyl group, an amino group, and a chlorinated phenyl moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The unique combination of functional groups in this compound facilitates its interaction with biological targets. The amino group is capable of forming hydrogen bonds, while the chlorophenyl group enhances hydrophobic interactions, influencing the compound's pharmacodynamics.
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀ClNO |
Molecular Weight | 253.77 g/mol |
Functional Groups | Amino, Hydroxyl, Chlorophenyl |
Structural Characteristics | Cyclopentyl ring |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as obesity and diabetes.
- Receptor Binding : Studies reveal that it binds to various receptors, modulating their activity. The binding affinity is influenced by the structural characteristics of the compound, particularly the position of chlorine on the phenyl ring .
Biological Activity
The biological activity of this compound has been explored through several studies:
- Antidiabetic Effects : Preclinical studies suggest that this compound may act as an anti-diabetic agent by selectively targeting receptors involved in glucose metabolism. Its structural analogs have shown promising results in reducing blood glucose levels without significant side effects .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially offering therapeutic benefits in psychiatric disorders. Its interaction with serotonin and dopamine receptors has been a focal point of research .
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Obesity Management : A study demonstrated that this compound effectively reduced body weight in animal models by enhancing metabolic rates and altering fat storage mechanisms .
- Neuropharmacological Studies : Research involving rodent models indicated that the compound might alleviate symptoms associated with anxiety and depression by modulating neurotransmitter levels .
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Differences | Unique Features |
---|---|---|
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol | Chlorine at position 3 | Different receptor binding profiles due to chlorine positioning |
{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentyl}methanol | Bromine instead of chlorine | Altered reactivity due to larger bromine atom |
{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol | Methyl group at para position | May exhibit different pharmacological profiles |
Properties
Molecular Formula |
C14H20ClNO |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-chlorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2 |
InChI Key |
HZJCCULMSOTQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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